molecular formula C8H4ClN3 B11766144 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine

6-Chloro-3-ethynylimidazo[1,2-b]pyridazine

Cat. No.: B11766144
M. Wt: 177.59 g/mol
InChI Key: MELDCSHRDXLTDH-UHFFFAOYSA-N
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Description

6-Chloro-3-ethynylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied in drug discovery and development . The presence of both chlorine and ethynyl groups in the molecule makes it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-nitroimidazo[1,2-b]pyridazine with ethynyl-containing reagents . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-ethynylimidazo[1,2-b]pyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-b]pyridazine derivatives, while addition reactions can lead to the formation of halogenated or hydrogenated products .

Scientific Research Applications

Recent studies have highlighted the biological potential of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine and its derivatives against various pathogens.

Antiparasitic Activity

A notable study evaluated the compound's efficacy against the trypomastigote form of Trypanosoma brucei, a causative agent of sleeping sickness. The compound exhibited submicromolar activity with an effective concentration (EC50) of 0.38 µM, outperforming some reference drugs like fexinidazole (EC50 = 1.4 µM) . However, its poor solubility in culture media limited further cytotoxicity assessments against human liver cells (HepG2) .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. It serves as an intermediate in the synthesis of other bioactive compounds, including those targeting cancer pathways . The synthesis of related compounds has been linked to improved therapeutic profiles in preclinical models.

Corrosion Inhibition

Another promising application of this compound is in corrosion inhibition. Research indicates that it can effectively inhibit corrosion in acidic environments, particularly in hydrochloric acid solutions . Computational studies have provided insights into its mechanism of action as a corrosion inhibitor, suggesting that it forms protective layers on metal surfaces.

Antiparasitic Efficacy

A comprehensive study assessed various imidazo[1,2-b]pyridazine derivatives against Leishmania species and Trypanosoma. The results indicated that modifications to the ethynyl group could enhance biological activity while maintaining low toxicity to mammalian cells .

Corrosion Studies

A critical review examined the effectiveness of this compound as a corrosion inhibitor in both 1 M and 5 M HCl solutions. The study concluded that the compound significantly reduced corrosion rates compared to control samples without inhibitors .

Mechanism of Action

The mechanism of action of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable scaffold for various applications in research and industry .

Biological Activity

Overview of 6-Chloro-3-ethynylimidazo[1,2-b]pyridazine

This compound is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of imidazopyridazines, which have been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves interference with bacterial cell wall synthesis or protein synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of imidazo[1,2-b]pyridazine derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro and in vivo. Mechanistically, it may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting key signaling pathways involved in cell survival.

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-b]pyridazine derivatives have also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in treating inflammatory diseases.

Study 1: Antimicrobial Activity Assessment

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various imidazo[1,2-b]pyridazine derivatives, including this compound. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against multiple bacterial strains, highlighting its potential as an antimicrobial agent.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
This compound64Escherichia coli

Study 2: Anticancer Activity Evaluation

In another study focused on anticancer properties, researchers tested the effect of this compound on human cancer cell lines. The compound showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

6-chloro-3-ethynylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C8H4ClN3/c1-2-6-5-10-8-4-3-7(9)11-12(6)8/h1,3-5H

InChI Key

MELDCSHRDXLTDH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C2N1N=C(C=C2)Cl

Origin of Product

United States

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